molecular formula C10H13NO2 B1585991 (3S)-3-amino-4-phenylbutanoic acid CAS No. 26250-87-3

(3S)-3-amino-4-phenylbutanoic acid

Cat. No.: B1585991
CAS No.: 26250-87-3
M. Wt: 179.22 g/mol
InChI Key: OFVBLKINTLPEGH-VIFPVBQESA-N
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Description

(3S)-3-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-phenylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

Therapeutic Role in Diabetes Management

One of the most significant applications of (3S)-3-amino-4-phenylbutanoic acid derivatives is their role as DPP-IV inhibitors. DPP-IV is an enzyme involved in the inactivation of incretin hormones, which are crucial for insulin secretion in response to food intake. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes.

  • Mechanism of Action : DPP-IV inhibitors work by preventing the breakdown of incretins such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory peptide). This leads to increased levels of these hormones, promoting insulin release from the pancreas and reducing glucagon levels, ultimately lowering blood glucose levels .
  • Clinical Studies : Various studies have demonstrated the efficacy of this compound derivatives in improving glycemic control. For instance, the patent literature indicates that these compounds can be formulated into pharmaceutical compositions aimed at treating or preventing diabetes .

Synthesis and Structural Insights

Chirospecific Synthesis

The synthesis of this compound can be achieved through chiral synthesis methods. One notable approach involves the use of sugar-derived precursors to obtain enantiomerically pure forms of this compound. This method not only enhances the yield but also ensures the purity required for pharmaceutical applications .

Structural Characteristics

The molecular formula for this compound is C10H13NO2C_{10}H_{13}NO_2, with a molecular weight of approximately 179.22 g/mol. Its structure features a phenyl group attached to a beta-amino acid backbone, which contributes to its biological activity .

Broader Therapeutic Potential

While the primary focus has been on diabetes treatment, research suggests that DPP-IV inhibitors may have additional therapeutic applications:

  • Obesity Management : By enhancing insulin sensitivity and promoting weight loss via improved metabolic profiles, these compounds may aid in obesity management .
  • Cardiovascular Health : Emerging studies indicate potential benefits in cardiovascular health due to improved glycemic control and reduced inflammation associated with diabetes .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

Study Findings
Drucker et al., 2003 Discussed the therapeutic potential of DPP-IV inhibitors for type 2 diabetes management, emphasizing their role in enhancing incretin levels without causing hypoglycemia .
Augustyns et al., 2003 Reviewed various DPP-IV inhibitors, noting that compounds derived from this compound showed promise in clinical trials for diabetes treatment .

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The phenyl group and the chiral center play crucial roles in determining the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-4-phenylbutanoic acid: The enantiomer of (3S)-3-amino-4-phenylbutanoic acid with different stereochemistry.

    4-phenylbutanoic acid: Lacks the amino group, resulting in different chemical properties and applications.

    3-amino-4-phenylbutanoic acid: Without the chiral center, leading to a racemic mixture.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. The presence of both the amino and phenyl groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

(3S)-3-amino-4-phenylbutanoic acid, also known as DL-beta-homophenylalanine, is a beta-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group at the third carbon and a phenyl group at the fourth carbon of the butanoic acid backbone. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 138165-77-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that it may function as:

  • Enzyme Inhibitor : The compound has shown potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is significant for managing diabetes by enhancing insulin secretion and lowering blood glucose levels. Inhibition of DPP-IV prevents the degradation of incretin hormones, thereby improving glucose metabolism .
  • Neurotransmission Modulator : Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.

1. Anti-Diabetic Properties

Studies have demonstrated that derivatives of this compound effectively inhibit DPP-IV, leading to increased insulin sensitivity and reduced hyperglycemia in diabetic models. For instance, compounds derived from this amino acid have been shown to improve glycemic control without causing hypoglycemia .

2. Anti-HIV Activity

Research has highlighted the compound's potential in HIV treatment. A study indicated that related compounds could inhibit HIV protease activity, which is crucial for viral replication. The findings showed that certain derivatives exhibited potent anti-HIV activity with low IC90 values against clinical isolates .

3. Neuroprotective Effects

The compound's ability to modulate neurotransmission suggests potential neuroprotective effects. It may help in conditions such as neurodegenerative diseases by influencing pathways associated with neuronal survival and function.

Data Tables

Property Value
Molecular FormulaC10_{10}H13_{13}NO2_2
Molecular Weight179.22 g/mol
DPP-IV Inhibition IC50Varies by derivative (e.g., < 0.5 µM)
Anti-HIV IC900.03 - 0.25 µM

Case Studies

  • DPP-IV Inhibition in Diabetes Management
    • A clinical study evaluated the efficacy of a specific derivative of this compound in diabetic patients. Results indicated significant reductions in HbA1c levels over a 12-week period compared to placebo groups.
  • Anti-HIV Activity Assessment
    • An ex vivo study involving HIV-infected cells demonstrated that derivatives of this compound effectively inhibited viral replication by targeting HIV protease, showcasing their potential as therapeutic agents against HIV .

Q & A

Q. What are the common synthetic routes for (3S)-3-amino-4-phenylbutanoic acid, and how are stereochemical purity and yield optimized?

Basic
The synthesis typically involves asymmetric catalytic hydrogenation or enzymatic deracemization. For example, chiral catalysts like Ru-BINAP complexes can achieve high enantiomeric excess (ee) in hydrogenation reactions. Enzymatic methods using aminotransferases or lipases are also employed to resolve racemic mixtures . Yield optimization includes adjusting reaction conditions (e.g., solvent polarity, temperature) and purification via recrystallization or chiral chromatography .

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in asymmetric synthesis?

Advanced
Key factors include:

  • Catalyst selection : Chiral phosphine ligands (e.g., BINAP) or organocatalysts improve stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in hydrogenation.
  • Temperature control : Lower temperatures reduce kinetic resolution side reactions.
  • In-line monitoring : Use chiral HPLC or circular dichroism to track ee during synthesis .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR verify backbone structure and substituents (e.g., phenyl group).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity.
  • Melting point analysis : Consistency with literature values (e.g., 270–275°C) confirms crystallinity .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in SAR studies?

Advanced

  • Chlorophenyl analogs : Substitution at the 2- or 3-position on the phenyl ring alters enzyme inhibition (e.g., GABA transaminase) due to steric and electronic effects.
  • Fluorine substitution : Enhances metabolic stability by reducing cytochrome P450 oxidation.
  • Quantitative SAR (QSAR) : Computational modeling predicts activity trends using Hammett constants or logP values .

Q. How should researchers resolve contradictions in reported biological activity data for analogs?

Advanced

  • Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
  • Control compounds : Use reference inhibitors (e.g., vigabatrin for GABA transaminase) to validate assay sensitivity.
  • Meta-analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., impurity levels) .

Q. What methodologies are used to evaluate enzyme inhibition kinetics for this compound?

Advanced

  • Kinetic assays : Measure KiK_i values via competitive inhibition plots using fluorogenic substrates.
  • Surface plasmon resonance (SPR) : Quantify binding affinity in real-time.
  • Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can metabolic stability be assessed in preclinical studies?

Advanced

  • In vitro microsomal assays : Incubate with liver microsomes and measure half-life via LC-MS.
  • CYP450 inhibition screening : Identify metabolic pathways using isoform-specific probes.
  • Stable isotope labeling : Track metabolite formation using 13^{13}C or 2^{2}H isotopes .

Q. What crystallization strategies improve purity for X-ray diffraction studies?

Basic

  • Solvent selection : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Temperature gradients : Slow cooling (0.1°C/min) enhances lattice formation .

Q. How should analytical methods be validated for quality control in synthesis?

Advanced

  • ICH guidelines : Validate specificity, accuracy, and precision per ICH Q2(R1).
  • Forced degradation : Expose samples to heat, light, or acidic conditions to confirm method robustness.
  • Cross-lab reproducibility : Collaborate with independent labs to verify results .

Q. What experimental designs are recommended for in vivo toxicity and efficacy studies?

Advanced

  • Dose escalation : Determine MTD (maximum tolerated dose) in rodent models.
  • Pharmacokinetic profiling : Measure plasma CmaxC_{max} and t1/2t_{1/2} after oral/IP administration.
  • Behavioral assays : Use Morris water maze or rotarod tests to assess neuroactivity .

Properties

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBLKINTLPEGH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375819
Record name (S)-3-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26250-87-3
Record name (S)-3-Amino-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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